Product packaging for methyl 3-amino-1H-indazole-6-carboxylate(Cat. No.:CAS No. 1279865-95-0)

methyl 3-amino-1H-indazole-6-carboxylate

Cat. No.: B2650103
CAS No.: 1279865-95-0
M. Wt: 191.19
InChI Key: JBNDPDJGDUNATA-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-indazole-6-carboxylate is a high-purity chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. This derivative belongs to the class of 1H-indazoles, which are nitrogen-containing heterocyclic compounds known for their significant pharmacological properties and are considered a privileged scaffold in medicinal chemistry . The compound features both an amino group at the 3-position and a carboxylate ester at the 6-position, making it a versatile and multifunctional synthetic intermediate for constructing more complex molecules. The indazole core is a key structural motif in numerous bioactive molecules and FDA-approved drugs, such as the anticancer agent pazopanib and the antiemetic granisetron . Research into indazole derivatives has revealed a broad spectrum of potential biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's properties . As such, this specific compound serves as a valuable building block in pharmaceutical research and development, particularly in the synthesis of targeted therapies and in the exploration of new chemical space for drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B2650103 methyl 3-amino-1H-indazole-6-carboxylate CAS No. 1279865-95-0

Properties

IUPAC Name

methyl 3-amino-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNDPDJGDUNATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 3 Amino 1h Indazole 6 Carboxylate

Strategies for the De Novo Synthesis of 3-amino-1H-indazole Scaffolds

The de novo synthesis of the 3-amino-1H-indazole core is a cornerstone of medicinal chemistry, providing access to a wide array of bioactive compounds. nih.gov These strategies often begin with readily available substituted benzene (B151609) precursors and involve the construction of the fused pyrazole (B372694) ring. A prevalent and efficient method involves the cyclocondensation reaction between appropriately substituted 2-halobenzonitriles and hydrazine (B178648). researchgate.netrsc.org This approach is favored for its directness and reliability in establishing the core indazole structure.

Alternative strategies have also been developed, including intramolecular C-H amination reactions of aminohydrazones, which can be catalyzed by metals or proceed under metal-free conditions. acs.org Furthermore, methods involving the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne (B1209423) offer a rapid route to the indazole skeleton. nih.gov These varied methodologies provide chemists with a versatile toolkit to construct the 3-amino-1H-indazole scaffold, adaptable to different substitution patterns and reaction conditions.

Multi-step Synthetic Routes to the 6-carboxylate Moiety

Achieving the specific substitution pattern of methyl 3-amino-1H-indazole-6-carboxylate typically requires a multi-step synthetic sequence. A common starting material for this synthesis is a 4-substituted-2-halobenzonitrile, which sets the stage for the eventual placement of the carboxylate group at the 6-position of the indazole ring.

One established route begins with 4-methyl-3-nitrobenzoic acid methyl ester. guidechem.com This compound undergoes catalytic reduction of the nitro group to an amino group, yielding methyl 3-amino-4-methylbenzoate. The subsequent reaction of this intermediate with a diazotizing agent, such as isoamyl nitrite (B80452), under specific conditions leads to the formation of the indazole ring, producing methyl 1H-indazole-6-carboxylate. guidechem.com The final introduction of the 3-amino group or a precursor is then carried out in a subsequent step.

Another widely used pathway starts from 2-fluoro-4-methylbenzonitrile. The methyl group is first oxidized to a carboxylic acid, which is then esterified to give methyl 3-fluoro-4-cyanobenzoate. This intermediate then undergoes cyclization with hydrazine to directly form this compound. This route is advantageous as it builds the key functional groups onto the benzene ring before the formation of the heterocyclic system.

Regioselective Approaches to 3-amino-1H-indazole-6-carboxylate Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted indazoles. The synthesis of 3-amino-1H-indazole-6-carboxylate relies on the inherent reactivity and directing effects of the substituents on the starting aromatic precursor. The use of 2-halobenzonitriles, particularly 2-fluorobenzonitriles, is a key strategy for ensuring the regioselective formation of the 3-aminoindazole product. organic-chemistry.org

In the reaction between a 2-halobenzonitrile and hydrazine, the hydrazine initially attacks the carbon of the nitrile group. The subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazine displaces the halide at the C2 position, leads specifically to the formation of the 3-amino-1H-indazole ring system. researchgate.netorganic-chemistry.org The position of other substituents on the benzene ring, such as the precursor to the 6-carboxylate group, is determined by the substitution pattern of the initial benzonitrile (B105546) starting material. enamine.netfigshare.com This reliable regiochemical outcome makes this synthetic route a powerful tool for accessing specifically substituted indazoles.

Metal-Catalyzed and Metal-Free Cyclization Methodologies

Both metal-catalyzed and metal-free methods have been successfully employed for the cyclization step in the synthesis of 3-amino-1H-indazole scaffolds. These methods often focus on the formation of the N-N bond or the C-N bond that completes the pyrazole ring.

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and copper, are frequently used to catalyze the intramolecular C-H amination or C-N coupling reactions that form the indazole ring. acs.orgresearchgate.netmdpi.com For instance, a two-step sequence involving the synthesis of aminohydrazones followed by an intramolecular ligand-free Pd-catalyzed C–H amination reaction provides a versatile route to structurally diverse 3-aminoindazoles. acs.orgresearchgate.net Copper-catalyzed reactions have also been developed for the N-arylation of the indazole core and for cyclization processes that lead to the formation of the indazole system itself. researchgate.netacs.orgnih.govbeilstein-journals.org

Metal-Free Cyclization: Metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. A primary example is the direct condensation of 2-halobenzonitriles with hydrazine, which typically proceeds thermally without the need for a metal catalyst. rsc.org Other metal-free strategies include oxidative C-H amination using hypervalent iodine reagents or other strong oxidants to facilitate the cyclization of arylhydrazones. These methods provide valuable alternatives to metal-catalyzed processes, expanding the range of accessible indazole derivatives. nih.gov

Comparison of Cyclization Methodologies
MethodologyCatalyst/ReagentKey TransformationAdvantages
Palladium-CatalyzedPd(OAc)₂ or other Pd sourcesIntramolecular C-H AminationHigh efficiency, broad substrate scope
Copper-CatalyzedCuI, Cu(OAc)₂N-Arylation, C-N CouplingCost-effective, versatile
Thermal CondensationNone (Heat)CyclocondensationMetal-free, simple procedure
Oxidative CyclizationHypervalent Iodine ReagentsOxidative C-H AminationMetal-free, mild conditions

Diazotization-Based Reactions for Indazole Ring Formation

Diazotization reactions represent a classical yet powerful method for the synthesis of indazole rings. organic-chemistry.org This strategy typically involves the formation of a diazonium salt from a primary aromatic amine, which then undergoes an intramolecular cyclization to form the indazole nucleus. researchgate.netrsc.org

A common approach starts with a 2-amino-substituted benzamide (B126) or benzenesulfonamide. Diazotization with reagents like sodium nitrite in an acidic medium generates an intermediate diazonium salt. This salt can then cyclize to form a benzotriazinone or a related structure. rsc.org While not a direct route to 3-aminoindazoles, these methods are fundamental in heterocyclic synthesis. A more direct application involves the diazotization of a suitably substituted aniline, such as a 2-methylaniline derivative, where the diazonium group reacts with the adjacent methyl group to close the ring. The specific synthesis of this compound, however, more commonly relies on the benzonitrile-hydrazine route rather than diazotization.

Functional Group Transformations of this compound

Once synthesized, this compound serves as a versatile building block for further chemical modification. The presence of the nucleophilic 3-amino group, the electrophilic ester, and the reactive N-H of the indazole ring allows for a wide range of functional group transformations.

Reactions at the 3-Amino Group: Acylation, Alkylation, and Derivatization

The 3-amino group is a primary site for derivatization, enabling the introduction of various substituents to modulate the biological activity of the molecule. researchgate.netnih.gov

Acylation: The primary amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. organic-chemistry.orgderpharmachemica.comjocpr.com This reaction is fundamental in the synthesis of many kinase inhibitors, where the resulting amide functionality often forms crucial hydrogen bond interactions with the target protein.

Alkylation: While direct N-alkylation of the 3-amino group can be challenging to control, it can be achieved under specific conditions. More commonly, reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl substituents.

Other Derivatizations: The 3-amino group can also be converted into other functional groups. For example, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. It can also participate in condensation reactions to form Schiff bases or be transformed into sulfonamides by reacting with sulfonyl chlorides. These transformations significantly expand the chemical space accessible from this key intermediate. acs.org

Examples of Derivatization at the 3-Amino Group
Reaction TypeReagentProduct Functional Group
AcylationAcetyl ChlorideAmide (Acetamide)
SulfonylationBenzenesulfonyl ChlorideSulfonamide
Urea FormationPhenyl IsocyanateUrea
Reductive AminationAcetone, NaBH(OAc)₃Secondary Amine (Isopropylamine)

Modifications and Transformations of the 6-Carboxylate Ester Moiety

The methyl ester group at the 6-position of the indazole ring in this compound is a versatile functional handle that can be subjected to various chemical transformations to generate a diverse range of derivatives. These modifications are crucial for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules. Key transformations include hydrolysis, amidation, and reduction.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-1H-indazole-6-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). Acid-catalyzed hydrolysis is also possible but may be less common due to the potential for side reactions on the indazole core. The resulting carboxylic acid is a key intermediate for further functionalization, such as the formation of amides and other esters.

Amidation: The 6-carboxylate ester can be converted into a wide array of amides through direct reaction with amines (aminolysis) or via a two-step process involving initial hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis often requires harsh conditions (high temperature and pressure), so the two-step approach is generally preferred. The carboxylic acid is activated using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.com This activated intermediate is then reacted with a primary or secondary amine to furnish the desired amide. This methodology allows for the introduction of a wide variety of substituents at the 6-position.

Reduction: The ester moiety can be reduced to a primary alcohol, (3-amino-1H-indazol-6-yl)methanol. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF are typically employed for this transformation. researchgate.net The resulting hydroxymethyl group can be further functionalized, for instance, by conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions, or oxidized to an aldehyde. researchgate.net

Table 1: Key Transformations of the 6-Carboxylate Ester Moiety

Transformation Reagents and Conditions Product Functional Group
Hydrolysis LiOH or NaOH, H₂O/THF Carboxylic Acid (-COOH)
Amidation 1. Hydrolysis (as above)2. Amine, EDC, HOBt, DMF Amide (-CONR'R'')

| Reduction | LiAlH₄, THF, 0°C to rt | Primary Alcohol (-CH₂OH) |

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The indazole ring system of this compound is an aromatic heterocycle, and its reactivity is influenced by the interplay of the fused benzene and pyrazole rings, as well as the activating 3-amino group and the deactivating 6-carboxylate group.

Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. The 3-amino group is a strong activating group, directing electrophiles primarily to the C4 and C7 positions. However, the precise regioselectivity can be influenced by reaction conditions and the nature of the electrophile. A common and synthetically useful electrophilic substitution is iodination. For instance, treatment of an indazole derivative with iodine in the presence of a base like potassium hydroxide can lead to iodination at the C3 position. mdpi.com In the context of the title compound, where C3 is already substituted, electrophilic attack would be directed elsewhere on the ring. Halogenation (bromination, chlorination), nitration, and sulfonation are other potential electrophilic substitution reactions, though conditions must be carefully controlled to avoid side reactions and manage regioselectivity. For example, the iodination of 1H-indazole-6-carboxylic acid methyl ester can be achieved to produce methyl 3-iodo-1H-indazole-6-carboxylate, demonstrating that functionalization at C3 is a key transformation. guidechem.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common unless the ring is activated by the presence of strong electron-withdrawing groups and a suitable leaving group (such as a halide). Given the presence of the electron-donating amino group, the indazole ring of the title compound is not highly susceptible to SNAr. However, derivatives bearing a halogen at positions such as C3, C5, or C7 could potentially undergo nucleophilic displacement with strong nucleophiles under forcing conditions.

Cross-Coupling Reactions and Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. mdpi.comchemicalbook.com To utilize these methods, a halogenated derivative of this compound is typically required as a starting material. For example, a bromo- or iodo-substituted indazole can serve as the electrophilic partner in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-indazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups onto the indazole scaffold. researchgate.net For example, 3-iodo-1H-indazole can be coupled with various organoboronic acids to achieve C-3 functionalization. mdpi.com A similar strategy could be applied to a halogenated version of this compound to modify other positions on the ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling a halo-indazole with an amine. It is a key method for synthesizing amino-substituted indazoles. Studies have shown that 4-, 5-, and 6-bromo-indazoles undergo efficient C-N cross-coupling with both aromatic and aliphatic secondary amines using specific palladium precatalysts and phosphine (B1218219) ligands. nih.gov This highlights the potential for further amination of a halogenated derivative of the title compound.

Table 2: Palladium-Catalyzed Reactions for Indazole Functionalization

Reaction Name Coupling Partners Catalyst/Ligand System (Example) Bond Formed
Suzuki-Miyaura Halo-indazole + Boronic Acid Pd(OAc)₂, SPhos, K₂CO₃ Carbon-Carbon

| Buchwald-Hartwig | Halo-indazole + Amine | Pd precatalyst (e.g., P1), Ligand (e.g., RuPhos), LiHMDS | Carbon-Nitrogen |

Protecting Group Strategies in Complex Synthesis of the Compound

In multi-step syntheses involving this compound or its derivatives, the use of protecting groups is often essential to prevent unwanted side reactions at the reactive N-H and N-H₂ moieties. jocpr.com The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its selective removal. researchgate.net

N-H Protection of the Indazole Ring: The acidic N-H proton of the indazole ring can interfere with many reactions, particularly those involving strong bases or organometallic reagents. Common protecting groups for the indazole nitrogen include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used and is introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov The Boc group is stable to a wide range of non-acidic conditions and is readily removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mdpi.com

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is another effective protecting group for the indazole nitrogen. It is installed using SEM-chloride and is known for its stability. It can be cleaved under specific conditions, often using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). derpharmachemica.com

Protection of the 3-Amino Group: The 3-amino group is a nucleophilic primary amine and may require protection during certain transformations, such as electrophilic substitutions on the ring or modifications at the carboxylate. The Boc group is also a common choice for protecting amino groups due to the same advantages mentioned above. Orthogonal protecting group strategies, where different classes of protecting groups are used for the ring N-H and the exocyclic amino group, allow for their selective removal at different stages of a synthesis. ug.edu.pl

Optimization of Synthetic Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives, as well as for ensuring scalability and reproducibility. Key parameters that are often optimized include the choice of reagents, solvent, temperature, reaction time, and catalyst system.

A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. For instance, in the synthesis of indazole derivatives from indoles via nitrosation, a detailed study found that the stoichiometry of sodium nitrite and hydrochloric acid, the temperature, and the rate of addition of the starting material were all critical factors. rsc.orgresearchgate.net Slow addition of the indole (B1671886) to the nitrosating mixture at 0°C was found to significantly minimize the formation of undesired dimeric side products, thereby enhancing the yield of the desired indazole product. rsc.org

In the context of palladium-catalyzed cross-coupling reactions, optimization is particularly important. The efficiency of Suzuki or Buchwald-Hartwig reactions is highly dependent on the combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., SPhos, RuPhos, XPhos), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and the solvent (e.g., dioxane, toluene, DMF). nih.gov Screening various combinations of these components is a common strategy to identify the optimal conditions for a specific substrate, leading to higher yields, lower catalyst loadings, and shorter reaction times.

Table 3: Parameters for Synthetic Optimization

Parameter Considerations for Optimization Potential Impact
Reagent Stoichiometry Molar equivalents of reactants, catalysts, and additives. Yield, selectivity, minimization of side products.
Solvent Polarity, solubility of reagents, boiling point. Reaction rate, product solubility, ease of workup.
Temperature Affects reaction rate and stability of reagents/products. Rate of conversion, prevention of decomposition.
Reaction Time Time required for complete conversion of starting material. Maximizing yield while preventing product degradation.

| Catalyst System | Choice of metal precursor and ligand (for cross-coupling). | Reaction efficiency, yield, turnover number. |

Structure Activity Relationship Sar and Scaffold Modification Studies of Methyl 3 Amino 1h Indazole 6 Carboxylate Derivatives Pre Clinical Focus

Design Principles for Analogues of Methyl 3-amino-1H-indazole-6-carboxylate

The design of analogues based on the this compound scaffold is largely driven by its established role as an effective "hinge-binding" fragment, particularly in the context of kinase inhibition. austinpublishinggroup.com The 3-amino group of the indazole core is crucial for forming key hydrogen bond interactions with the hinge region of various protein kinases. nih.gov Consequently, a primary design principle involves retaining this group, or a bioisosteric equivalent, while introducing diversity at other positions to enhance potency, selectivity, and drug-like properties.

A common strategy is molecular hybridization, where the core scaffold is combined with other pharmacologically relevant moieties. austinpublishinggroup.com For instance, linking the 3-amino position to groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide has been explored to introduce new interactions and improve properties such as solubility and oral bioavailability. austinpublishinggroup.com

Impact of Substitutions on the Indazole Core on Biological Interactions

Systematic substitution on the benzene (B151609) portion of the indazole core has been shown to significantly modulate the biological activity of this compound derivatives. The C-5 position, in particular, has been a focal point for modifications aimed at discovering highly active and selective inhibitors. austinpublishinggroup.com

Studies involving the introduction of various substituted aromatic groups at the C-5 position via Suzuki coupling have demonstrated that these modifications can expand the compound's interaction with the target, potentially leading to increased potency and the ability to engage with multiple targets. austinpublishinggroup.com For example, in a series of 3,5-disubstituted indazole derivatives evaluated for their anti-proliferative activity against various cancer cell lines, the nature of the substituent at C-5 had a profound effect on their efficacy. austinpublishinggroup.com

Specifically, for a series of mercapto-derived compounds, the anti-proliferative activity against the Hep-G2 cancer cell line followed a general trend where fluorine-containing substituents were favorable. The order of activity was observed as: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy, highlighting the importance of an interpositional fluorine for enhanced activity. austinpublishinggroup.com This suggests that the electronic properties and the specific placement of substituents on the indazole core are critical for optimizing biological interactions. austinpublishinggroup.com

Similarly, for another series of piperazine-indazole derivatives, the replacement of a 3-fluorophenyl group at C-5 with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl resulted in a two- to ten-fold decrease in inhibitory activity against the K562 cell line. mdpi.com This further underscores the sensitivity of the biological activity to the substitution pattern on the indazole ring.

Compound SeriesC-5 SubstituentRelative Activity Trend (Hep-G2)Reference
Mercapto-derived3,5-difluorophenylMost Active austinpublishinggroup.com
4-fluorophenyl austinpublishinggroup.com
3-fluorophenyl↓↓ austinpublishinggroup.com
4-trifluoromethoxyphenylLeast Active austinpublishinggroup.com

Modulations of the 3-Amino Group for Enhanced Pre-clinical Activity and Target Selectivity

The 3-amino group is a critical pharmacophoric feature of the this compound scaffold, primarily due to its ability to act as a hydrogen bond donor to the hinge region of kinases. nih.govaustinpublishinggroup.com Modifications of this group have been extensively explored to enhance pre-clinical activity and modulate target selectivity.

A common strategy involves the acylation of the 3-amino group to form 3-carboxamide derivatives. This transformation can lead to potent and selective inhibitors of various enzymes. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1). nih.gov The structure-activity relationship (SAR) of these compounds revealed that the nature of the substituent on the amide nitrogen is crucial for activity and selectivity. nih.gov

In another study focused on kinase inhibitors, modifications to the 3-amino group of a 3-amino-1H-indazol-6-yl-benzamide scaffold yielded interesting shifts in target selectivity. Acetyl, free amino, and methyl analogues demonstrated single-digit nanomolar potency against FMS-like tyrosine kinase 3 (FLT3) and the T674M mutant of platelet-derived growth factor receptor alpha (PDGFRα), but they lost activity against the T670I mutant of the KIT proto-oncogene, receptor tyrosine kinase (Kit). nih.gov This highlights how subtle changes to the 3-amino group can fine-tune the selectivity profile of the inhibitor. nih.gov

Furthermore, the regiochemistry of the amide linker at the C-3 position has been shown to be critical. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, it was found that derivatives with a -CO-NH-Ar linker were potent inhibitors, while their "reverse amide" isomers with a -NH-CO-Ar linker were inactive, even at high concentrations. researchgate.netnih.gov This unprecedented requirement for a specific amide regiochemistry underscores the importance of precise structural orientation for effective molecular recognition. researchgate.netnih.gov

3-Amino Group ModificationTarget(s)Effect on Activity/SelectivityReference
Acetyl, free amino, methylFLT3, PDGFRα-T674M, Kit-T670IPotent against FLT3 and PDGFRα mutant, loss of activity against Kit mutant nih.gov
Acylation to 3-carboxamidePAK1Potent and selective inhibition nih.gov
"Reversed" amide isomer (-NH-CO-Ar)CRAC channelInactive researchgate.netnih.gov
Indazole-3-carboxamide (-CO-NH-Ar)CRAC channelPotent inhibition researchgate.netnih.gov

Influence of Ester and Carboxylic Acid Variations at C-6 on Molecular Recognition

The C-6 position of the 3-amino-1H-indazole scaffold, occupied by the methyl carboxylate group in the parent compound, is a key site for derivatization to influence molecular recognition and biological activity. While often utilized as a synthetic anchor to introduce larger and more complex moieties, variations of the ester and its hydrolysis to the corresponding carboxylic acid can also directly impact binding interactions.

In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, the indazole scaffold has been identified as a novel key pharmacophore. nih.gov SAR studies of 4,6-disubstituted 1H-indazole derivatives have indicated that substituent groups at both the C-4 and C-6 positions play a crucial role in IDO1 inhibition. nih.gov This suggests that the C-6 position is not merely a point of attachment but is actively involved in the interaction with the target enzyme.

Conformational Analysis and Tautomeric Considerations in SAR

The conformational flexibility and tautomeric state of the indazole ring are important considerations in the structure-activity relationship of this compound derivatives. The indazole system can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable and is the predominant form. nih.gov The position of the proton on the pyrazole (B372694) ring influences the geometry and electronic distribution of the molecule, which in turn affects its ability to bind to a biological target.

Crystallographic studies of related compounds, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, have shown that the fused pyrazole and benzene rings are nearly co-planar. derpharmachemica.com This planarity is a key feature of the scaffold and is likely important for its interaction with flat aromatic residues in a protein's binding site through π-π stacking interactions. derpharmachemica.com

The orientation of substituents, particularly at the C-3 and C-6 positions, relative to the planar indazole core is also critical. For instance, the regiochemistry of the amide linker at the C-3 position, as discussed previously, dictates the spatial orientation of the attached substituent, which can have a dramatic effect on biological activity. researchgate.netnih.gov This highlights the importance of conformational control in the design of potent and selective inhibitors.

Furthermore, the potential for intramolecular hydrogen bonding can influence the preferred conformation and tautomeric state of the molecule in solution, which may differ from the solid-state structure. These factors must be taken into account when interpreting SAR data and designing new analogues to ensure that the molecule adopts the optimal conformation for binding to its intended target.

Mechanistic Investigations and Pre Clinical Biological Targeting by Methyl 3 Amino 1h Indazole 6 Carboxylate Derivatives

Enzyme Inhibition and Activation Profiles in Biochemical Assays (e.g., Kinases, Proteases)

The 3-amino-1H-indazole moiety is a well-established "hinge-binding" fragment, enabling potent interactions with the ATP-binding cleft of various kinases. nih.gov This has led to the development of numerous derivatives that function as kinase inhibitors, a critical class of drugs, particularly in oncology.

Structure-based design has produced 3-amino-1H-indazol-6-yl-benzamides engineered to target the "DFG-out" inactive conformation of kinases, a strategy for achieving greater selectivity. nih.gov These compounds have demonstrated significant potency against several tyrosine kinases. For instance, certain derivatives show single-digit nanomolar efficacy against FMS-like tyrosine kinase 3 (FLT3) and the gatekeeper mutant T674M of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). nih.gov While modifications to the 3-amino group can impact the spectrum of activity, analogs with acetyl, free amino, and methyl groups retained high potency against FLT3 and PDGFRα-T674M. nih.gov

Other research efforts have focused on developing pan-Pim kinase inhibitors, as this family of serine/threonine kinases is crucial to signaling pathways involved in tumorigenesis. nih.gov Starting from a 3-(pyrazin-2-yl)-1H-indazole hit, potent pan-Pim inhibitors have been successfully identified. nih.gov The indazole scaffold is also central to several FDA-approved multi-kinase inhibitors, including Pazopanib, Merestinib, and Entrectinib, underscoring its clinical relevance. researchgate.net

Table 1: Kinase Inhibition Profile of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Derivative Target Kinase(s) Potency (EC50/IC50) Notes
3-amino-1H-indazol-6-yl-benzamides FLT3, PDGFRα-T674M, c-Kit Single-digit nM Designed as Type II inhibitors targeting the "DFG-out" conformation. nih.gov
Acetyl/Amino/Methyl analogs FLT3, PDGFRα-T674M Single-digit nM Modifications at the 3-amino position; lost activity on Kit-T670I. nih.gov
3-(pyrazin-2-yl)-1H-indazoles Pan-Pim Kinases Potent Inhibition Developed as pan-Pim inhibitors for cancer therapy. nih.gov
Pazopanib Multi-kinase inhibitor - Approved for cancer treatment. researchgate.net
Merestinib c-Met inhibitor - Approved for cancer treatment. researchgate.net
Entrectinib TRK/ROS1/ALK inhibitor - Approved for cancer treatment. researchgate.net

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, Nuclear receptors)

Beyond enzyme inhibition, indazole derivatives have been identified as potent modulators of G-protein coupled receptors (GPCRs). A notable example is their activity as cannabimimetics. Synthetic derivatives such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) have been identified as designer drugs. researchgate.net Pharmacological data, where available, has shown that these compounds can act as potent modulators of the cannabinoid CB1 receptor, a key GPCR in the central nervous system. researchgate.net

Modulation of Cellular Signaling Pathways and Cascade Effects (In vitro, Animal Models)

The therapeutic effects of methyl 3-amino-1H-indazole-6-carboxylate derivatives are underpinned by their ability to modulate critical cellular signaling pathways. In cancer models, their impact on cell survival and apoptosis is particularly pronounced.

One derivative, compound 6o, was found to induce apoptosis and affect the cell cycle in chronic myeloid leukemia cells (K562). sapub.orgmdpi.com Mechanistic studies suggest this occurs through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. sapub.orgmdpi.com Another derivative, compound 2f, demonstrated a dose-dependent promotion of apoptosis in the 4T1 breast cancer cell line. researchgate.net This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and elevate levels of reactive oxygen species (ROS), both of which are key events in the induction of apoptosis. researchgate.net

In addition to apoptosis, these derivatives can disrupt cancer cell migration and invasion. Treatment with compound 2f led to a reduction of matrix metalloproteinase-9 (MMP9) and an increase in its natural inhibitor, tissue inhibitor matrix metalloproteinase 2 (TIMP2), effectively hampering the cells' ability to degrade the extracellular matrix and metastasize. researchgate.net

Anti-proliferative Activity in Cell Lines (Mechanistic Cellular Biology)

A primary focus of research into indazole derivatives has been their anti-proliferative activity against a wide array of cancer cell lines. The effectiveness of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Numerous studies have demonstrated potent growth-inhibitory activity. For example, compound 2f showed strong activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. researchgate.net Compound 6o was particularly effective against the K562 human chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM, while showing significantly lower cytotoxicity towards normal human embryonic kidney cells (HEK-293). sapub.orgmdpi.com Other series of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated potent activity against lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29) cancer cell lines, with IC50 values in the low micromolar and even nanomolar range. researchgate.net The mechanism behind this anti-proliferative effect often involves the induction of cell cycle arrest, as seen with compound 6o, which caused an increase in the G0/G1 phase population in K562 cells. nih.gov

Table 2: Anti-proliferative Activity of Selected Indazole Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound/Series Cell Line Cancer Type Potency (IC50)
Compound 6o K562 Chronic Myeloid Leukemia 5.15 µM sapub.orgmdpi.com
Compound 6o A549 Lung Cancer >50 µM nih.gov
Compound 6o PC-3 Prostate Cancer >50 µM nih.gov
Compound 6o HepG-2 Hepatoma >50 µM nih.gov
Compound 2f 4T1 Breast Cancer 0.23-1.15 μM (range) researchgate.net
Substituted 1H-indazole-1-carboxamides A549 Lung Cancer 0.010-12.8 µM (range) researchgate.net
Substituted 1H-indazole-1-carboxamides MCF7 Breast Cancer 0.010-12.8 µM (range) researchgate.net
Substituted 1H-indazole-1-carboxamides A375 Melanoma 0.010-12.8 µM (range) researchgate.net
Substituted 1H-indazole-1-carboxamides HT-29 Colon Cancer 0.010-12.8 µM (range) researchgate.net

Exploration of Antimicrobial and Antiparasitic Actions in Pre-clinical Models

The biological activity of the indazole scaffold extends to infectious diseases. Various substituted indazole derivatives are recognized for their potential as anti-microbial agents. nih.gov Research has shown that novel indazole compounds linked to other heterocyclic systems, such as 1,2,3-triazolyltetrazoles, exhibit strong antibacterial effects. sapub.org These compounds were active against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range. sapub.org

In the realm of antiparasitic action, specific 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as antileishmanial candidates. nih.gov In vitro testing using an MTT assay identified certain derivatives as promising growth inhibitors of Leishmania major, the parasite responsible for cutaneous leishmaniasis. nih.gov

Neurodegenerative and Inflammatory Pathways Affected by Indazole Scaffolds (In vitro, Animal Models)

Indazole derivatives have also been investigated for their therapeutic potential in treating inflammatory conditions and neurodegenerative diseases. nih.gov

In the context of inflammation, certain 7-azaindazole-chalcone derivatives have shown excellent anti-inflammatory activity in pre-clinical evaluations, with efficacy comparable to the standard drug indomethacin. sapub.org

For neurodegenerative disorders, research has targeted enzymes involved in neural signaling and degradation. Indazole-based analogues have been rationally designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease due to its role in dopamine (B1211576) metabolism and the generation of oxidative stress. Some of these novel indole-based analogs, designed by modifying an original indazole scaffold, showed high inhibitory activity and selectivity for MAO-B, with one potent derivative exhibiting a competitive mode of inhibition.

Computational and Theoretical Studies of Methyl 3 Amino 1h Indazole 6 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like methyl 3-amino-1H-indazole-6-carboxylate. These calculations provide a fundamental understanding of the molecule's geometry, electron distribution, and orbital energies.

Detailed research on related indazole derivatives illustrates the application of these methods. For instance, DFT analysis has been employed to determine the geometrical optimization of novel 3-carboxamide indazole derivatives. nih.gov Such studies often calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a large energy gap implies high stability. nih.govresearchgate.net

In a study on 3-chloro-6-nitro-1H-indazole derivatives, DFT calculations at the B3LYP level were used to optimize geometries and analyze electrostatic potentials. nih.gov These analyses help identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.gov Similarly, theoretical calculations have been used to determine the enthalpy of formation for various indazole carboxylic acids, providing fundamental thermodynamic data. researchgate.net For this compound, such calculations would reveal the influence of the amino and methyl carboxylate substituents on the electronic landscape of the indazole core, predicting sites susceptible to electrophilic or nucleophilic attack and informing synthetic strategies.

Table 1: Representative Quantum Chemical Descriptors for Indazole Derivatives Note: This table presents example data for related compounds to illustrate the outputs of quantum chemical calculations, as specific values for this compound are not available in the cited literature.

Compound Class Method Calculated Property Significance Reference
3-Carboxamide Indazoles DFT HOMO-LUMO Energy Gap Indicates chemical reactivity and stability nih.govresearchgate.net
3-Chloro-6-nitro-1H-indazoles DFT/B3LYP Electrostatic Potential Predicts intermolecular interaction sites nih.gov
Indazole Carboxylic Acids DFT Enthalpy of Formation Provides thermodynamic stability data researchgate.net

Molecular Docking Simulations with Identified Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a biological target, such as a protein or enzyme.

The 3-amino-indazole scaffold is recognized as an effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of protein kinases. nih.govnih.gov This makes it a valuable core for designing kinase inhibitors. Docking studies on various indazole derivatives have been performed to explore their potential as anticancer agents. For example, a series of 3-carboxamide indazole derivatives were docked into the ATP-binding site of the Discoidin Domain Receptor 1 (DDR1), a protein implicated in renal cancer (PDB: 6FEW). nih.gov The results of these simulations, expressed as binding energy (kcal/mol), indicated which derivatives were most likely to be potent inhibitors. nih.govresearchgate.net

In another study, an indazole-6-carbonitrile derivative was identified as a potential inhibitor of Cancer Osaka Thyroid (COT) kinase through virtual screening and molecular docking. alliedacademies.org The docking analysis revealed that the compound fit tightly into the active site of the target protein, indicating strong inhibitory potential. alliedacademies.org For this compound, docking simulations would be essential to identify potential biological targets and to understand the specific interactions—such as hydrogen bonds with the 3-amino group or the 6-carboxylate moiety—that govern its binding affinity and selectivity.

Table 2: Example Molecular Docking Results for Indazole Derivatives Note: This table shows representative binding energies for different indazole derivatives against their respective targets to exemplify docking simulation outcomes.

Indazole Derivative Class Target Protein (PDB ID) Predicted Binding Energy (kcal/mol) Key Interactions Reference
3-Carboxamide Indazoles DDR1 Kinase (6FEW) Ranged from -7.5 to -9.5 Hydrogen bonds, hydrophobic interactions nih.govresearchgate.net
3-Amino/Alkoxy 5-Azaindazoles MDM2-p53 Ranged up to -359 Hydrogen bonds with GLN72, HIS73 jocpr.com
Indazole-6-carbonitrile COT Kinase Not specified, but noted as high score Tight binding in the active site alliedacademies.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

While specific QSAR models for this compound are not publicly documented, studies on related structures demonstrate the utility of this approach. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of 3-amidinobenzyl-1H-indole-2-carboxamides, which share structural similarities with indazoles, to understand their inhibitory activity against blood coagulation factor Xa. nih.gov The resulting models provided reasonable activity predictions and helped identify the key steric and electrostatic fields influencing binding affinity. nih.gov

Another QSAR study was performed on a series of 3-amino-benzodithiazine derivatives containing an indazole moiety to correlate their chemical structures with anticancer activity. mdpi.com Such models help to build a predictive framework for designing novel derivatives of this compound with potentially enhanced activity against specific biological targets.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and characterize the dynamics of the intermolecular interactions.

A study on a novel 3-chloro-6-nitro-1H-indazole derivative, identified as a promising inhibitor of Leishmania trypanothione (B104310) reductase (TryR), employed MD simulations to understand its interaction stability. nih.gov The simulation, run for a significant duration, showed that the compound-enzyme complex remained in good equilibrium, with the root-mean-square deviation (RMSD) of the structure remaining low (∼1–3 Å). This indicates a stable binding interaction within the biological environment. nih.gov

Furthermore, the study utilized the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy of the complex. The highly negative binding free energy score confirmed the high stability and strong affinity of the indazole derivative for the enzyme. nih.gov Similar MD simulations for this compound complexed with a putative target would be invaluable for validating docking results and gaining a deeper, dynamic understanding of the binding mechanism.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational models are widely used in the early stages of drug discovery to predict these properties, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics.

In silico ADMET studies have been conducted on various indazole derivatives. For example, the ADMET profile of an indazole-6-carbonitrile derivative was evaluated computationally to assess its drug-likeness. alliedacademies.org These studies often predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. The metabolism of indazole-3-carboxamide-based synthetic cannabinoids has been studied using human liver microsomes, with computational tools helping to identify metabolic pathways like hydroxylation, N-dealkylation, and glucuronidation. nih.gov

For this compound, basic properties relevant to ADME have been calculated, such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). chemscene.com

Table 3: Computationally Predicted Properties for this compound

Property Predicted Value Significance Reference
TPSA (Topological Polar Surface Area) 81.73 Ų Influences membrane permeability and absorption chemscene.com
LogP 0.76207 Measures lipophilicity, affecting absorption and distribution chemscene.com
Hydrogen Bond Acceptors 3 Important for molecular recognition and solubility chemscene.com
Hydrogen Bond Donors 3 Important for molecular recognition and solubility chemscene.com
Rotatable Bonds 1 Relates to conformational flexibility and oral bioavailability chemscene.com

These predicted values suggest that the molecule has properties consistent with good oral bioavailability according to general rules like Lipinski's Rule of Five.

Advanced Applications and Future Research Directions of Methyl 3 Amino 1h Indazole 6 Carboxylate

Role as Intermediates in the Synthesis of Complex Organic Molecules

The chemical structure of methyl 3-amino-1H-indazole-6-carboxylate, possessing multiple reactive sites—specifically the amino group at the C3 position and the ester at the C6 position—makes it a highly valuable intermediate in the synthesis of more complex organic molecules. researchgate.netjocpr.com Organic chemists utilize this scaffold to construct elaborate molecular architectures through various chemical transformations.

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the formation of new ring systems. For instance, it serves as a starting point for creating 1H-indazole-3-carboxamide derivatives, which have shown potential as potent and selective inhibitors of various kinases. researchgate.netnih.gov Similarly, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another handle for molecular diversification. jocpr.com These transformations are crucial in building libraries of compounds for screening in drug discovery programs. The synthesis of complex indazole derivatives often involves multi-step processes where the strategic use of precursors like this compound is essential for achieving the desired final products with good yields. unina.itsemanticscholar.org

Development of Novel Chemical Biology Tools and Probes

The indazole core is being explored for the development of chemical biology tools to investigate complex biological processes. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function, localization, and activity within a cellular context.

Derivatives of this compound can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for target engagement and enrichment studies. These tools are invaluable for identifying the molecular targets of bioactive compounds and for elucidating cellular signaling networks. For example, by incorporating bioorthogonal handles, these indazole-based probes can be used in chemical ligation techniques to modify biological macromolecules, expanding their utility in biotechnology and medicine. The development of trifunctional building blocks from such scaffolds enables the creation of sophisticated probes for studying protein-ligand interactions and for use in cellular imaging and flow cytometry.

Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies

The structure of this compound is well-suited for combinatorial chemistry and high-throughput synthesis (HTS) methodologies. These approaches enable the rapid generation of large libraries of related compounds, which can then be screened for biological activity. The presence of two distinct and reactive functional groups on the indazole scaffold allows for a divergent synthetic strategy.

By reacting the core molecule with a diverse set of building blocks in a parallel fashion, chemists can quickly produce thousands of unique derivatives. hilarispublisher.com This rapid generation of molecular diversity is a cornerstone of modern drug discovery, significantly accelerating the identification of initial hits and lead compounds. hilarispublisher.com Methodologies like multicomponent reactions (MCRs) are particularly effective, allowing for the synthesis of complex indazole-based molecules in a single step from simple precursors, which is ideal for HTS formats. rug.nl

Pre-clinical Lead Optimization and Drug Discovery Programs

Indazole-containing compounds are one of the most important heterocyclic systems in drug molecules, with several derivatives approved as anticancer drugs, including Niraparib and Pazopanib. nih.govnih.gov this compound serves as a critical starting material for derivatives that are actively being investigated in pre-clinical lead optimization and drug discovery programs for a wide range of diseases.

The indazole scaffold is a key pharmacophore for kinase inhibitors, which are a major class of targeted cancer therapies. nih.gov Researchers have synthesized and evaluated numerous derivatives for their ability to inhibit specific kinases involved in cancer cell proliferation and survival, such as VEGFR-2, EGFR, and PAK1. nih.govnih.govnih.gov For example, a series of 1H-indazole-3-carboxamide derivatives showed potent and selective inhibition of PAK1, with the representative compound 30l exhibiting an IC₅₀ value of 9.8 nM. nih.gov Another study identified 1H-indazol-3-amine derivatives as potent inhibitors of Bcr-Abl, with compound 89 showing an IC₅₀ of 0.014 μM against the wild-type enzyme. nih.gov

Beyond cancer, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antipsychotic properties. hilarispublisher.comresearchgate.net Structure-activity relationship (SAR) studies are systematically conducted to refine the potency, selectivity, and pharmacokinetic properties of these lead compounds, advancing them through the drug discovery pipeline. nih.govnih.gov

Table 1: Selected Biologically Active Indazole Derivatives in Pre-clinical Research

Compound Class Target/Activity Key Findings
1H-Indazole-3-carboxamide derivatives PAK1 Inhibition Compound 30l showed excellent enzyme inhibition (IC₅₀ = 9.8 nM) and high selectivity. nih.gov
1H-Indazol-3-amine derivatives Bcr-Abl Inhibition Compound 89 exhibited potent inhibition of Bcr-AblWT (IC₅₀ = 0.014 μM). nih.gov
1H-Indazole derivatives EGFR Kinase Inhibition Compound 109 displayed strong potency against EGFR T790M and EGFR kinases (IC₅₀ values of 5.3 and 8.3 nM, respectively). nih.gov
1H-Indazole amide derivatives ERK1/2 Inhibition Compounds 116-118 showed good enzymatic and cellular activity (IC₅₀ values from 9.3 to 25.8 nM). nih.gov
Indazole-pyrimidine derivatives VEGFR-2 Inhibition Derivatives based on Pazopanib showed significant VEGFR-2 kinase inhibitory activity. nih.govnih.gov

Emerging Trends in Synthetic Approaches for Enhanced Sustainability and Efficiency

Emerging trends include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields compared to conventional heating methods. mdpi.com Transition-metal-catalyzed reactions, such as palladium- or silver-mediated C-H bond activation and amination, offer novel and more direct routes to construct the indazole ring system, improving atom economy. nih.govnih.gov These modern synthetic strategies are crucial for the cost-effective and environmentally friendly large-scale production of indazole-based pharmaceutical intermediates. hilarispublisher.com

Exploration of Undiscovered Biological Targets and Therapeutic Modalities

While much of the research on indazole derivatives has focused on kinase inhibition, there is a vast and underexplored landscape of potential biological targets and therapeutic applications. The structural versatility of the indazole scaffold makes it an ideal starting point for discovering inhibitors of other enzyme classes or modulators of protein-protein interactions. google.com

Future research will likely focus on identifying novel targets for indazole-based compounds through techniques like phenotypic screening and chemoproteomics. This could lead to the development of first-in-class medicines for a variety of diseases, including neurodegenerative disorders, metabolic diseases, and infectious diseases. researchgate.net For instance, indazole derivatives have been investigated as antileishmanial candidates, targeting enzymes like trypanothione (B104310) reductase in the parasite. nih.gov The ability of these compounds to simultaneously inhibit multiple kinases also opens up possibilities for treating complex diseases that involve more than one signaling pathway. google.com The continued exploration of the chemical space around the this compound core promises to uncover new therapeutic modalities and address unmet medical needs.

Q & A

Q. What are the standard synthetic routes and characterization methods for methyl 3-amino-1H-indazole-6-carboxylate?

The synthesis typically involves condensation reactions. For example, analogous indazole derivatives are synthesized via refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid for 3–5 hours . Characterization employs:

  • NMR : To confirm regiochemistry and functional groups.
  • HPLC : For purity assessment (≥98% purity is achievable under optimized conditions) .
  • Mass spectrometry : Molecular weight confirmation (e.g., MW 288.4 for structurally similar compounds) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in anhydrous acetonitrile to prevent hydrolysis or degradation. Stability under these conditions exceeds 5 years . Protect from light and moisture, as amino and ester groups are sensitive to photolysis and hydrolysis .

Q. How can researchers verify the identity of this compound using spectroscopic data?

  • 1H NMR : Look for indazole NH (~10–12 ppm), methyl ester (~3.8–4.0 ppm), and aromatic protons (~6.8–8.0 ppm).
  • IR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂ bands (~3300–3500 cm⁻¹).
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous indazole crystals .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Catalyst screening : Sodium acetate (2.0 equiv) improves condensation efficiency in acetic acid .
  • Reaction time : Extending reflux from 3 to 5 hours increased yields by 15% in related syntheses .
  • DOE (Design of Experiments) : Vary temperature (80–120°C), solvent (e.g., DMF vs. acetic acid), and reagent stoichiometry to identify optimal conditions.

Q. How to resolve contradictions in structural data (e.g., NMR vs. crystallography)?

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography. For example, crystal structures of ethyl 3,6-dihydroxy-6-methyl-indazole derivatives confirmed assignments disputed by NMR .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry for comparison with experimental data .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Test against kinases (e.g., PKA) using fluorescence-based assays. Related indazoles showed modulation of cAMP-dependent pathways .
  • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
  • Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for target proteins.

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) and shelf life using Arrhenius equations.

Q. What strategies mitigate impurities during large-scale synthesis?

  • Chromatography : Use preparative HPLC with C18 columns (acetonitrile/water gradients) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove byproducts.
  • Process control : Monitor intermediates via in-line FTIR to halt reactions at >95% conversion.

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays). Related indazoles showed divergent PKA activities due to assay buffer differences .
  • Metabolic stability : Test compound stability in assay media (e.g., liver microsome incubation) to rule out false negatives .

Q. What are the implications of regiochemical ambiguity in structural analogs?

  • Functional impact : Regiochemistry affects binding to targets (e.g., indazole N1 vs. N2 positioning in kinase inhibitors).
  • Resolution : Use NOESY NMR or X-ray to confirm substitution patterns, as done for ethyl 3,6-dihydroxy-indazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.